molecular formula C12H16O B3051533 4-tert-Butyl-2-methylbenzaldehyde CAS No. 343855-33-4

4-tert-Butyl-2-methylbenzaldehyde

Cat. No.: B3051533
CAS No.: 343855-33-4
M. Wt: 176.25 g/mol
InChI Key: PAKGNMHQNZHTQA-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methylbenzaldehyde is an organic compound with the molecular formula C12H16O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, fragrances, and materials science.

Scientific Research Applications

4-tert-Butyl-2-methylbenzaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . This method provides a straightforward route to obtain the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-tert-Butyl-2-methylbenzoic acid.

    Reduction: 4-tert-Butyl-2-methylbenzyl alcohol.

    Substitution: Depending on the electrophile, products such as 4-tert-butyl-2-methyl-3-nitrobenzaldehyde can be formed.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The tert-butyl and methyl groups influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2-methylbenzaldehyde is unique due to the presence of both the tert-butyl and methyl groups, which influence its chemical reactivity and physical properties. These substituents provide a balance of steric and electronic effects, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

4-tert-butyl-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-7-11(12(2,3)4)6-5-10(9)8-13/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKGNMHQNZHTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507597
Record name 4-tert-Butyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343855-33-4
Record name 4-tert-Butyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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